molecular formula C16H12Cl3N3S B4611277 3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B4611277
M. Wt: 384.7 g/mol
InChI Key: TUMLJHLIRZUFOS-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H12Cl3N3S and its molecular weight is 384.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.981752 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Triazoles, including derivatives of the specified compound, have been synthesized and assessed for their antimicrobial activities. For instance, Prasad et al. (2009) explored the synthesis and antimicrobial activities of some new triazolothiadiazoles bearing a 4-methylthiobenzyl moiety, demonstrating promising antimicrobial activities for some compounds (Prasad et al., 2009). Similarly, Bektaş et al. (2010) reported on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, highlighting the potential of these compounds in combating microbial infections (Bektaş et al., 2010).

Corrosion Inhibition

The specified chemical and its derivatives have also been evaluated for their corrosion inhibition properties. Lagrenée et al. (2002) and Bentiss et al. (2007) studied the efficiency of triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, as corrosion inhibitors for mild steel in acidic media. These studies found high inhibition efficiencies, suggesting the compounds' utility in protecting industrial materials against corrosion (Lagrenée et al., 2002); (Bentiss et al., 2007).

Antifungal and Anticonvulsant Activities

Further research into triazole derivatives has revealed their potential in antifungal and anticonvulsant applications. For example, Min et al. (2015) conducted a study on novel thioether derivatives containing the 1,2,4-triazole moiety, showing moderate antifungal activity (Min et al., 2015). Additionally, Plech et al. (2014) investigated the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones, identifying compounds with significant protective effects against seizures (Plech et al., 2014).

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-(3,4-dichlorophenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N3S/c1-22-15(11-4-7-13(18)14(19)8-11)20-21-16(22)23-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMLJHLIRZUFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-chlorobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole

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